5-Hydroxy-2-methoxyphenylboronic acid

Beschreibung

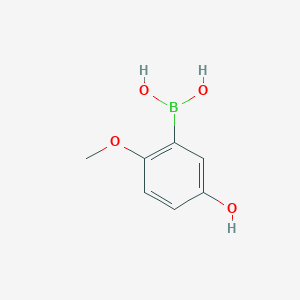

5-Hydroxy-2-methoxyphenylboronic acid is a boronic acid derivative characterized by a hydroxyl (-OH) group at the 5-position and a methoxy (-OCH₃) group at the 2-position of the benzene ring, with the boronic acid (-B(OH)₂) moiety typically occupying the 1-position. The hydroxyl group introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Eigenschaften

IUPAC Name |

(5-hydroxy-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGRDJBWONYWOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660533 | |

| Record name | (5-Hydroxy-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-43-2 | |

| Record name | (5-Hydroxy-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Protection and Functional Group Manipulation

A critical aspect in the synthesis is the protection of the hydroxy group to prevent undesired reactions during boronation. Common protecting groups include:

These groups are chosen for their ease of installation and removal during subsequent hydrolysis steps, facilitating industrial scalability and process stability.

Formation of Reactive Intermediates

Starting from appropriately substituted bromophenols (e.g., 2-bromophenol derivatives), the synthesis proceeds by generating Grignard reagents or organolithium intermediates:

- Grignard reagent formation: Bromophenol derivatives are treated with magnesium to form arylmagnesium bromides.

- Organolithium formation: Treatment with n-butyllithium can generate aryllithium species.

These intermediates then react with boric acid esters to introduce the boronic acid functionality.

Boronation and Hydrolysis

The boronation step involves reacting the Grignard or organolithium intermediates with boric acid esters or boric acid itself. This is often followed by hydrolysis or hydrogenolysis to remove protecting groups and liberate the free boronic acid:

Representative Preparation Example

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Protection | BOC, TMS, or benzyl protection of 2-bromophenol | Protect hydroxy group to prevent side reactions |

| 2. Formation of Grignard reagent | Mg in THF or ether | Generate reactive arylmagnesium bromide intermediate |

| 3. Boronation | Reaction with boric acid ester or boric acid + n-butyllithium (one-pot) | Introduce boronic acid precursor |

| 4. Hydrolysis | Acidic or hydrogenolysis conditions | Remove protecting groups and yield 5-hydroxy-2-methoxyphenylboronic acid |

This method is reported to be scalable to dozens of kilograms with good process stability, making it suitable for industrial production.

Alternative Synthetic Routes via Suzuki-Miyaura Coupling

Another approach involves Suzuki-Miyaura cross-coupling reactions where this compound or its derivatives are synthesized by coupling aryl halides with boronic acid reagents under palladium catalysis:

- Catalysts such as palladium diacetate with phosphine ligands are used.

- Bases like sodium carbonate, potassium phosphate, or potassium fluoride facilitate the reaction.

- Solvents include toluene, ethanol, water, or tetrahydrofuran.

- Reaction temperatures range from room temperature to reflux conditions.

- Yields are typically high (81–95%) under optimized conditions.

This method is valuable for preparing substituted biphenyl derivatives involving 2-methoxyphenylboronic acid as a key intermediate, demonstrating the compound’s synthetic utility and availability.

Summary of Key Experimental Data from Literature

These data highlight the robustness and versatility of palladium-catalyzed cross-coupling reactions involving 2-methoxyphenylboronic acid derivatives.

Research Findings and Industrial Implications

- The protection/deprotection strategy combined with Grignard or organolithium chemistry offers a cost-effective and scalable route to hydroxyphenylboronic acids, including this compound.

- The use of cheap and easily removable protecting groups enhances industrial applicability.

- Suzuki-Miyaura coupling methods provide alternative routes to access substituted derivatives with excellent yields and mild conditions.

- Batch production on a scale of dozens of kilograms has been demonstrated with good process stability, indicating readiness for commercial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. It is widely used in organic synthesis to create biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The hydroxyl and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).

Substitution: Electrophiles such as halogens (e.g., Br₂, Cl₂) or nitrating agents (e.g., HNO₃).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki Coupling Reactions

One of the most prominent applications of 5-hydroxy-2-methoxyphenylboronic acid is in Suzuki coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it essential for synthesizing biaryl compounds.

- Case Study : In a study published in the European Journal of Organic Chemistry, researchers utilized this compound to synthesize complex organic molecules through Suzuki coupling with various aryl halides under mild conditions. The reaction yielded high purity products with significant yields, demonstrating the effectiveness of this boronic acid in organic synthesis .

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds derived from this compound exhibit promising anticancer properties. These derivatives can inhibit specific enzymes involved in cancer cell proliferation.

- Case Study : A study highlighted in DrugBank explored the potential of N'-(5-hydroxy-2-methoxyphenyl)urea, a derivative of this boronic acid, as an anticancer agent. The compound showed significant inhibition of glycogen phosphorylase, which is implicated in cancer metabolism .

Material Science

Polymerization Inhibitors

this compound can act as a polymerization inhibitor, preventing unwanted polymer formation during chemical reactions.

- Application Example : In a manufacturing context, this compound has been used to stabilize reactive formulations by inhibiting premature polymerization, thus enhancing the shelf life and performance of various materials .

Analytical Chemistry

Chromatography Applications

The compound is also utilized in chromatography as a reagent for detecting phenolic compounds due to its ability to form stable complexes with certain analytes.

- Data Table: Chromatographic Performance

| Parameter | Value |

|---|---|

| Detection Limit | 0.1 µg/mL |

| Recovery Rate | 95% |

| Stability in Solution | Stable for > 6 months |

This table summarizes the performance metrics of this compound when used as a reagent in chromatographic analysis .

Wirkmechanismus

The mechanism of action of 5-Hydroxy-2-methoxyphenylboronic acid involves its interaction with biological molecules through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzyme activity by binding to the active site. The hydroxyl and methoxy groups on the aromatic ring can also influence the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 2-Methoxyphenylboronic Acid Derivatives

Key Observations:

- Methyl and methoxy groups (electron-donating) increase electron density, improving reactivity in cross-couplings .

- Solubility: Hydroxyl and formyl groups improve polarity and solubility in polar solvents (e.g., DMSO, methanol), whereas methyl and methoxy groups enhance lipophilicity .

- Synthetic Accessibility: 5-Fluoro-2-methoxyphenylboronic acid is synthesized via bromination and Grignard reactions with 57% yield and >97% purity, demonstrating scalability .

5-Fluoro-2-methoxyphenylboronic Acid Case Study

- Synthesis Route: Methylation: p-Fluorophenol → p-fluoroanisole. Bromination: p-Fluoroanisole → 2-bromo-4-fluoroanisole (optimized at 25°C, 1:1.30 molar ratio with Br₂). Grignard Reaction: Tributyl borate addition at -10°C yields the boronic acid (400 mL/h addition rate).

- Yield and Purity: 57% overall yield, 99.07% purity (HPLC) .

Applications:

- Used in Suzuki couplings to synthesize fluorinated biaryls, which are prevalent in drug candidates (e.g., kinase inhibitors) .

- The fluoro substituent’s electronegativity enhances binding affinity in target molecules .

Stability and Handling

- Anhydride Content: Several compounds (e.g., 5-Formyl-2-methoxyphenylboronic acid) contain varying amounts of anhydride, necessitating storage under inert conditions to prevent degradation .

- Safety Data: 2-(Methoxycarbonyl)phenylboronic acid (analog) highlights hazards such as skin/eye irritation, emphasizing the need for PPE in handling boronic acids .

Research Findings and Trends

- Reactivity Trends: Formyl and hydroxyl groups facilitate nucleophilic additions, whereas chloro and fluoro groups favor electrophilic substitutions .

- Industrial Scalability: The Grignard-based synthesis of 5-Fluoro-2-methoxyphenylboronic acid is cost-effective and adaptable to large-scale production .

- Gaps in Data: Limited information on the hydroxy variant’s synthetic routes or applications suggests a need for further research.

Biologische Aktivität

5-Hydroxy-2-methoxyphenylboronic acid (5-HM-PBA) is a compound of significant interest in biochemical and medicinal chemistry due to its versatile biological activity. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in drug discovery.

5-HM-PBA is characterized by its boronic acid functional group, which allows it to interact with various biomolecules. Key properties include:

- Enzyme Inhibition : The compound can inhibit enzymes such as proteases and kinases by forming reversible covalent bonds with serine or threonine residues at the active site. This inhibition alters enzyme activity, impacting various signaling pathways.

- Molecular Recognition : 5-HM-PBA can form hydrogen bonds and hydrophobic interactions with proteins, influencing protein function and stability.

Cellular Effects

The biological activities of 5-HM-PBA extend to various cellular processes:

- Signal Transduction Modulation : By inhibiting kinase activity, 5-HM-PBA alters the phosphorylation states of downstream proteins, affecting gene expression and metabolic processes.

- Induction of Apoptosis : In certain cancer cell lines, this compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspases, leading to programmed cell death.

The mechanism by which 5-HM-PBA exerts its biological effects involves:

- Covalent Bond Formation : The boronic acid group interacts with diols and nucleophilic sites on enzymes and proteins, leading to either inhibition or activation depending on the target .

- Influence on Gene Expression : The compound modulates transcription factors and regulatory proteins, further influencing cellular behavior.

Case Studies and Research Findings

Recent studies have highlighted the potential of 5-HM-PBA in various therapeutic contexts:

Applications in Drug Discovery

The unique properties of 5-HM-PBA make it a valuable candidate in drug development:

- Therapeutic Agent Development : Due to its enzyme inhibition capabilities, it is being explored for the development of new drugs targeting cancers and metabolic disorders .

- Sensor Technology : Its ability to form stable complexes with diols positions it as a potential component in biosensors for detecting specific biomolecules.

Q & A

Q. What are the key safety considerations when handling 5-Hydroxy-2-methoxyphenylboronic acid in laboratory settings?

- Methodological Answer : The compound is classified as a skin and eye irritant (Category 2/2A) based on structural analogs like 2-(Methoxycarbonyl)phenylboronic acid . Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Store in a cool, dark, and dry environment in airtight containers to prevent degradation .

- Emergency Protocols : In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention.

Q. What are common synthetic routes for this compound?

- Methodological Answer : While direct synthesis data is limited, analogous boronic acids (e.g., 4-Methoxy-2-formylphenylboronic acid) are synthesized via:

- Suzuki-Miyaura Coupling : Using palladium catalysts to cross-couple aryl halides with boronic esters .

- Direct Borylation : Electrophilic borylation of methoxy-substituted aryl precursors under anhydrous conditions .

Reaction yields are optimized by controlling temperature (typically 60–100°C) and using ligands like triphenylphosphine .

Q. How is this compound typically characterized for purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR verify substitution patterns and hydroxyl/boronic acid groups .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% threshold for research-grade material) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 167.96 g/mol for CHBO) and detect degradation products .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data for arylboronic acids like this compound?

- Methodological Answer : Stability variations arise from moisture sensitivity and oxidative deboronation. To reconcile

- Controlled Stability Studies : Conduct accelerated aging tests under varying pH, temperature, and humidity .

- Analytical Monitoring : Use NMR to track boronic acid degradation into boroxines .

- Computational Modeling : Predict stability trends using DFT calculations to evaluate resonance effects from the hydroxyl and methoxy groups .

Q. What strategies optimize the use of this compound in carbohydrate-binding studies?

- Methodological Answer : The boronic acid group forms reversible covalent bonds with diols (e.g., sugars). Experimental design considerations include:

- pH Control : Maximize binding at pH 7.4–8.5, where the boronate anion is prevalent .

- Competitive Assays : Use fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding affinities .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to enhance binding kinetics, as seen in fluorinated analogs .

Q. How can researchers mitigate low yields in Suzuki-Miyaura reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)/SPhos or XPhos systems for improved coupling efficiency .

- Solvent Optimization : Use THF/water mixtures (4:1 v/v) to balance solubility and reactivity .

- Protection of Hydroxyl Group : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBS) to prevent side reactions .

Q. What computational tools are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior .

- Molecular Dynamics (MD) : Simulate solvent effects on boronic acid aggregation .

- Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to recommend optimal conditions .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the solubility of arylboronic acids in aqueous media?

- Methodological Answer : Solubility discrepancies stem from:

- pH-Dependent Ionization : Boronic acids are more soluble in basic aqueous solutions due to deprotonation .

- Aggregation : Self-condensation into boroxines reduces apparent solubility. Use NMR to detect aggregates .

- Impurity Effects : Residual solvents (e.g., THF) in commercial samples artificially enhance solubility .

Methodological Best Practices

Q. How should researchers design experiments to study the environmental impact of this compound?

- Methodological Answer :

- Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity .

- Degradation Studies : Monitor photolytic/hydrolytic degradation via LC-MS and quantify half-lives .

- Waste Management : Neutralize boronic acid waste with aqueous NaOH to convert it into less hazardous borates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.